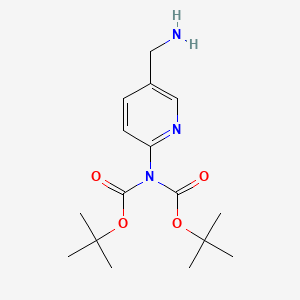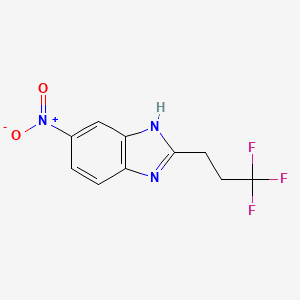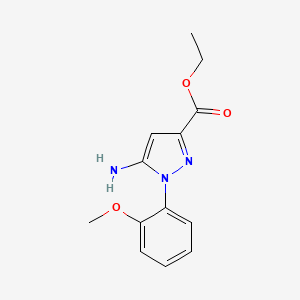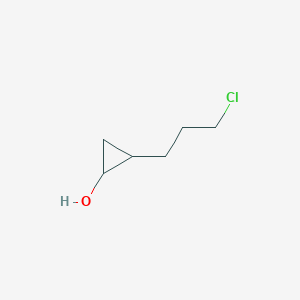
4-(2-Bromo-phenoxy)-pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromo-phenoxy)-pyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines. The compound features a pyrimidine ring substituted with a 2-bromo-phenoxy group. This structure imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-phenoxy)-pyrimidine typically involves the reaction of 2-bromo-phenol with a pyrimidine derivative. One common method includes the following steps:
Bromination of Phenol: 2-Bromo-phenol is synthesized by brominating phenol using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of this compound: The 2-bromo-phenol is then reacted with a pyrimidine derivative under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromo-phenoxy)-pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenoxy radicals or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 4-(2-amino-phenoxy)-pyrimidine or 4-(2-alkoxy-phenoxy)-pyrimidine.
Oxidation Products: Phenoxy radicals or quinones.
Coupling Products: Biaryl compounds or more complex heterocycles.
Applications De Recherche Scientifique
4-(2-Bromo-phenoxy)-pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 4-(2-Bromo-phenoxy)-pyrimidine depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to modulate signaling pathways in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Chloro-phenoxy)-pyrimidine: Similar structure but with a chlorine atom instead of bromine.
4-(2-Fluoro-phenoxy)-pyrimidine: Contains a fluorine atom, leading to different reactivity and biological activity.
4-(2-Methyl-phenoxy)-pyrimidine: Substituted with a methyl group, affecting its chemical properties and applications.
Uniqueness
4-(2-Bromo-phenoxy)-pyrimidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. The bromine atom also influences the compound’s biological activity, making it a valuable scaffold in medicinal chemistry and drug discovery.
Propriétés
Formule moléculaire |
C10H7BrN2O |
|---|---|
Poids moléculaire |
251.08 g/mol |
Nom IUPAC |
4-(2-bromophenoxy)pyrimidine |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-2-4-9(8)14-10-5-6-12-7-13-10/h1-7H |
Clé InChI |
VMERCKYKUOVMFK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OC2=NC=NC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



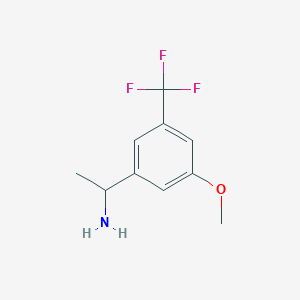
![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexacarboxylic acid](/img/structure/B12065235.png)
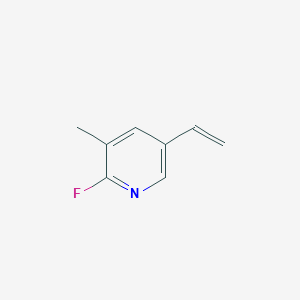
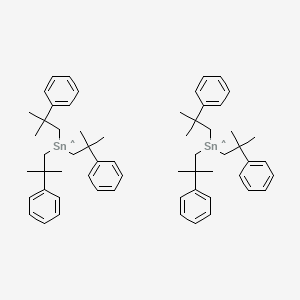
![3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B12065261.png)

